molecular formula C12H10Cl2N2O2 B1464800 Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate CAS No. 893615-95-7

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

Cat. No.: B1464800
CAS No.: 893615-95-7
M. Wt: 285.12 g/mol
InChI Key: DTSXCLBTLMFUNR-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl ester group attached to the imidazole ring, which is further substituted with a 2,5-dichlorophenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate typically involves the reaction of 2,5-dichlorobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acid catalyst for imidazole formation, base for esterification

    Solvent: Commonly used solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. Additionally, the compound may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from functioning properly. The pathways involved often include inhibition of cytochrome P450 enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-5-carboxylate
  • Ethyl 1-(2,6-dichlorophenyl)-1H-imidazole-5-carboxylate
  • Ethyl 1-(3,5-dichlorophenyl)-1H-imidazole-5-carboxylate

Uniqueness

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dichloro substitution pattern may enhance its binding affinity to certain molecular targets compared to other isomers.

Properties

IUPAC Name

ethyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSXCLBTLMFUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694870
Record name Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893615-95-7
Record name Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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